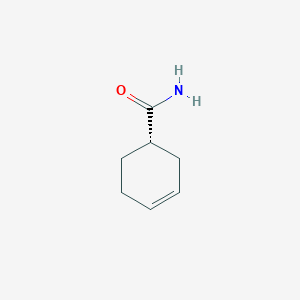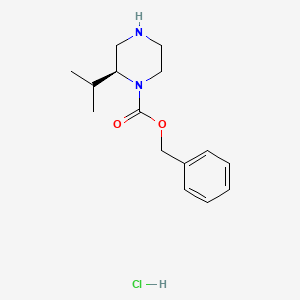![molecular formula C45H87NO11P- B11832457 [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a phosphate group, making it a subject of interest in both biochemical and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl. This intermediate is then reacted with 2-(2-methoxyethoxycarbonylamino)ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled. The final product is purified using techniques like chromatography and crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new esters or ethers.
Aplicaciones Científicas De Investigación
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms. The phosphate group plays a crucial role in these interactions, often serving as a site for further biochemical modifications.
Comparación Con Compuestos Similares
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate can be compared with other similar compounds such as:
Phosphatidylcholine: A major component of cell membranes, but lacks the long-chain fatty acid esters.
Phosphatidylethanolamine: Similar in structure but with different head groups, affecting its function in membranes.
Phosphatidylserine: Contains a serine group, which influences its role in apoptosis and cell signaling.
These comparisons highlight the unique structural features of this compound, particularly its long-chain fatty acid esters and specific phosphate group, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C45H87NO11P- |
|---|---|
Peso molecular |
849.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)/p-1/t42-/m1/s1 |
Clave InChI |
ULSDQCPIMGVPAF-HUESYALOSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)
![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)






![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)

![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
